Cas no 294857-25-3 (2,3-Furandimethanol)
2,3-Furandimethanol Chemical and Physical Properties
Names and Identifiers
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- 2,3-Furandimethanol
- 2,3-bis(hydroxymethyl)furan
- furan-2,3-diyldimethanol
- Furandimethanol
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- Inchi: 1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2
- InChI Key: SOGYZZRPOIMNHO-UHFFFAOYSA-N
- SMILES: O1C=CC(CO)=C1CO
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 84.4
- Topological Polar Surface Area: 53.6
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 134.0±19.0 °C at 760 mmHg
- Flash Point: 34.8±21.5 °C
- Vapor Pressure: 6.2±0.3 mmHg at 25°C
2,3-Furandimethanol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3-Furandimethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F863730-100mg |
2,3-Furandimethanol |
294857-25-3 | 100mg |
$207.00 | 2023-05-18 | ||
| TRC | F863730-1g |
2,3-Furandimethanol |
294857-25-3 | 1g |
$ 1360.00 | 2022-06-04 | ||
| TRC | F863730-2g |
2,3-Furandimethanol |
294857-25-3 | 2g |
$ 2720.00 | 2022-06-04 | ||
| TRC | F863730-1000mg |
2,3-Furandimethanol |
294857-25-3 | 1g |
$1642.00 | 2023-05-18 | ||
| TRC | F863730-2000mg |
2,3-Furandimethanol |
294857-25-3 | 2g |
$3284.00 | 2023-05-18 | ||
| TRC | F863730-2.5g |
2,3-Furandimethanol |
294857-25-3 | 2.5g |
$ 3000.00 | 2023-09-07 |
2,3-Furandimethanol Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2,3-Furandimethanol
Introduction to 2,3-Furandimethanol (CAS No. 294857-25-3)
2,3-Furandimethanol, chemically designated as CAS No. 294857-25-3, is a significant heterocyclic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This compound, characterized by its furan-based structure and two hydroxymethyl groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural motif of 2,3-Furandimethanol positions it as a versatile building block for the development of novel therapeutic agents, particularly in the realm of medicinal chemistry.
The furan ring in 2,3-Furandimethanol is a key feature that contributes to its reactivity and functionality. Furan derivatives are widely recognized for their role in pharmaceuticals due to their ability to form stable complexes with biological targets and their structural compatibility with diverse pharmacophores. The presence of two hydroxymethyl groups (–CH₂OH) on the furan ring further enhances the compound's utility, allowing for facile derivatization through oxidation, esterification, or etherification reactions. These modifications are crucial for tailoring the physicochemical properties and biological activity of the resulting derivatives.
In recent years, 2,3-Furandimethanol has been extensively studied for its potential applications in drug discovery. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By leveraging the structural flexibility of 2,3-Furandimethanol, researchers have developed novel inhibitors that target specific kinases with high selectivity and potency.
Moreover, 2,3-Furandimethanol has shown promise in the development of antimicrobial agents. The furan scaffold is known to interact with bacterial enzymes and cellular components, disrupting essential metabolic processes. Recent studies have demonstrated that derivatives of 2,3-Furandimethanol exhibit potent activity against multidrug-resistant bacteria, making them attractive candidates for new antibiotics. The ability to modify the hydroxymethyl groups allows for fine-tuning of antimicrobial properties, enhancing efficacy while minimizing toxicity.
Another emerging application of 2,3-Furandimethanol is in the field of neurodegenerative disease research. Compounds derived from furan derivatives have been investigated for their potential to modulate neurotransmitter systems and protect against neurotoxicity. Preliminary studies suggest that certain derivatives of 2,3-Furandimethanol can cross the blood-brain barrier and exert neuroprotective effects in models of Alzheimer's and Parkinson's diseases. This opens up new avenues for developing treatments for these debilitating conditions.
The synthetic chemistry of 2,3-Furandimethanol also deserves mention. The compound can be synthesized through various routes, including reduction of maleic anhydride or oxidation of furfural. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing environmental impact while maintaining high yields. These synthetic developments are crucial for ensuring a steady supply of 2,3-Furandimethanol for research and industrial applications.
In conclusion, 2,3-Furandimethanol (CAS No. 294857-25-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies, 2,3-Furandimethanol is poised to play an increasingly important role in drug discovery and development.
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